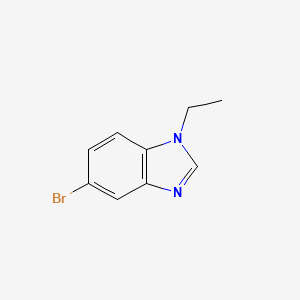
5-Bromo-1-ethylbenzoimidazole
Übersicht
Beschreibung
5-Bromo-1-ethylbenzoimidazole is a heterocyclic organic compound with the molecular formula C9H9BrN2 . It has a molecular weight of 225.1 and is used for experimental and research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9BrN2.ClH/c1-2-12-6-11-8-5-7 (10)3-4-9 (8)12;/h3-6H,2H2,1H3;1H . The compound has a bromine atom at the 5th position and an ethyl group at the 1st position of the benzimidazole ring . Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.1 . It has one hydrogen bond acceptor and no hydrogen bond donors . The exact mass is 223.99500 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial and Antifungal Agents : Novel 5-(nitro/bromo)-styryl-2-benzimidazoles demonstrated significant antimicrobial and antifungal activities, suggesting their potential as lead molecules for developing new therapeutic agents against a range of microorganisms, including Mycobacterium tuberculosis and Candida albicans (Shingalapur, Hosamani, & Keri, 2009).
- Herbicide Resistance : Transgenic plants expressing a bacterial gene for the detoxification of bromoxynil, a herbicide, showed resistance to high levels of bromoxynil. This demonstrates an innovative approach to managing herbicide resistance in crops (Stalker, McBride, & Malyj, 1988).
Antifungal and Antitumor Activity
- Antifungal Activities : Benzimidazole derivatives, including those with bromo substituents, showed potential antifungal activities, particularly against Candida species. This highlights their usefulness in developing new fungicides (Ahmadi & Nahri-Niknafs, 2011).
- Antitumor Properties : Certain benzimidazole derivatives have been synthesized and evaluated for their antitumor activities, indicating their potential as clinical drugs for microbial infections and tumor inhibition. This includes the exploration of benzimidazole-5-(aryldiazenyl)thiazole derivatives for their effectiveness against human liver cancer cell lines (Khalifa et al., 2018).
Mechanism of Action and Drug Development
- Mechanism of Action : The mechanism of action of ribopyranoside benzimidazole derivatives against human cytomegalovirus (HCMV) has been studied, revealing their role as DNA maturation inhibitors. This points to their potential development as novel anti-HCMV agents with unique mechanisms of action (Underwood et al., 2004).
Synthesis and Biological Evaluation
- Synthesis and Evaluation : The synthesis and biological evaluation of various benzimidazole derivatives have underscored their significant antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. This research supports their consideration as broad-spectrum antimicrobial agents (Alasmary et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of uses and properties, depending on the functional groups attached to the benzimidazole core. They are part of several types of bioactive compounds, ranging from fungicides and antiparasitics to more complex molecules like vitamin B12 .
Biochemische Analyse
Biochemical Properties
5-Bromo-1-ethylbenzoimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in its activity. This inhibition can have therapeutic implications, particularly in the management of diabetes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, the binding of this compound to α-glucosidase results in the inhibition of the enzyme’s activity . This interaction is mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as the inhibition of tumor growth and the regulation of blood glucose levels . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression. Additionally, the compound can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism.
Eigenschaften
IUPAC Name |
5-bromo-1-ethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFTARVSUNVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653790 | |
| Record name | 5-Bromo-1-ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23073-51-0 | |
| Record name | 5-Bromo-1-ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


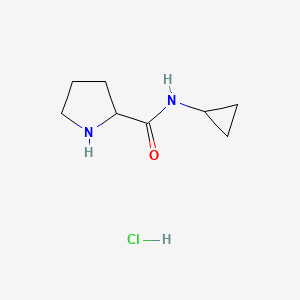
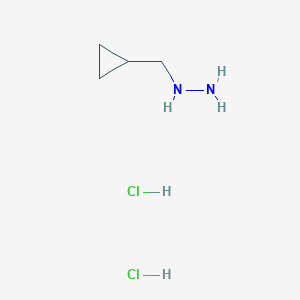
![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
![2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride](/img/structure/B1518712.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
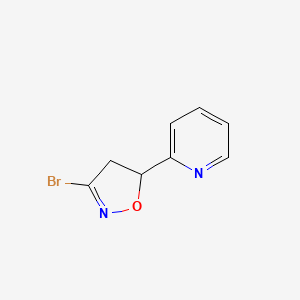
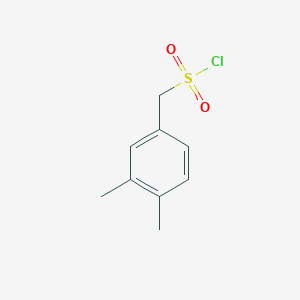
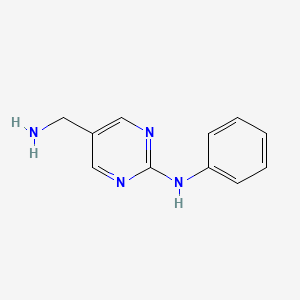
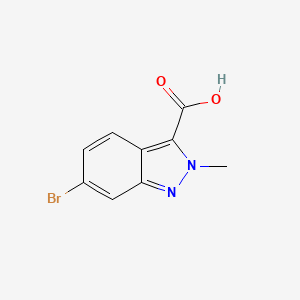
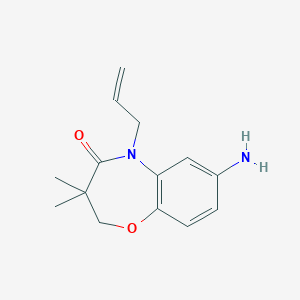

![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)
![N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B1518724.png)

